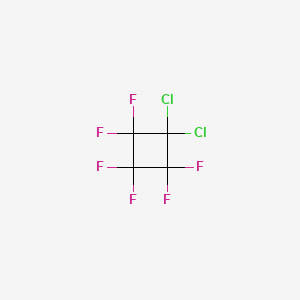

Cyclobutane, dichlorohexafluoro-

Description

Stereoisomerism (Cis-/Trans- Configurations) and Conformational Analysis

Dichlorohexafluorocyclobutane can exist as cis and trans diastereomers, each with distinct spatial arrangements of the chlorine and fluorine atoms attached to the cyclobutane (B1203170) ring. nih.gov The cis isomer has both chlorine atoms on the same side of the ring, while the trans isomer has them on opposite sides. nih.gov This difference in stereochemistry significantly influences their physical and chemical properties.

The conformational analysis of these isomers reveals that the cyclobutane ring is not planar but puckered. researchgate.net This puckering helps to alleviate the strain from eclipsing interactions between adjacent substituents. The conformational preferences of disubstituted cyclohexanes have been extensively studied and provide a useful analogy for understanding the behavior of substituted cyclobutanes. youtube.comlibretexts.orglibretexts.org In general, substituents on a cycloalkane ring can occupy either axial or equatorial positions, and the equilibrium between different conformers is determined by the steric interactions between these substituents. libretexts.orgpharmacy180.com For 1,2-disubstituted cyclohexanes, the trans isomer typically favors a diequatorial conformation to minimize steric hindrance, while the cis isomer adopts a conformation with one axial and one equatorial substituent. youtube.comlibretexts.org Similar principles apply to dichlorohexafluorocyclobutane, where the interplay of steric and electronic effects of the chlorine and fluorine atoms dictates the most stable conformation.

Computational studies using methods like MP2/6-311+G(2d,p) have been employed to optimize the geometries of various isomers of dichlorohexafluorocyclobutane and determine their relative stabilities. researchgate.net These calculations have been shown to accurately reproduce experimental pucker angles of related cyclobutane derivatives. researchgate.net

A study on the convulsant properties of the cis and trans isomers of 1,2-dichlorohexafluorocyclobutane (B1197575) found that the cis isomer was nearly twice as potent as the trans isomer. nih.gov This highlights the significant impact of stereoisomerism on the biological activity of this compound.

Spectroscopic Characterization Methodologies

A variety of spectroscopic techniques are essential for the detailed structural elucidation and analysis of dichlorohexafluorocyclobutane and its isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules. For fluorinated compounds like dichlorohexafluorocyclobutane, 19F NMR is particularly valuable. nih.govdtic.mil The chemical shifts and coupling constants in 19F NMR spectra provide detailed information about the electronic environment of each fluorine atom, allowing for the differentiation of isomers and the determination of their relative configurations. documentsdelivered.comosti.gov For instance, the 19F NMR spectrum of cis-1,2-dichlorohexafluorocyclobutane has been specifically studied to understand its structural features. documentsdelivered.com The selection of an appropriate internal standard and deuterated solvent is crucial for obtaining accurate and reproducible 19F NMR data. dtic.mil

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectra of the cis and trans isomers of 1,2-dichlorohexafluorocyclobutane show distinct differences, particularly in the fingerprint region (below 1500 cm⁻¹), which arises from complex vibrational modes of the entire molecule. docbrown.info These unique spectral fingerprints allow for the identification and differentiation of the two isomers. docbrown.info The IR spectrum of gaseous dichlorohexafluorocyclobutane exhibits characteristic absorption bands for C-F and C-Cl stretching and bending vibrations.

Raman spectroscopy, another vibrational spectroscopy technique, provides complementary information to IR spectroscopy. nih.gov It is particularly useful for studying the vibrations of non-polar bonds and symmetric molecules. The Raman effect of dichlorohexafluorocyclobutane has been investigated to further understand its vibrational modes. aip.org Tip-enhanced Raman spectroscopy (TERS) is a more advanced technique that can provide chemical characterization at the single-molecule level. rsc.orgrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical technique for separating and identifying the components of a mixture. In the context of dichlorohexafluorocyclobutane, GC-MS can be employed to separate the cis and trans isomers and to determine the purity of a sample. The gas chromatograph separates the isomers based on their different boiling points and interactions with the stationary phase of the column. The mass spectrometer then provides a mass spectrum for each separated component, which serves as a molecular fingerprint and allows for their definitive identification. While mass spectrometry alone may not always distinguish between isomers, the combination with gas chromatography, which separates them based on their retention times, enables their individual analysis. shimadzu.com

Computational Structural Elucidation

Computational chemistry plays a vital role in understanding the structure and properties of molecules like dichlorohexafluorocyclobutane. mdpi.com Ab initio calculations and density functional theory (DFT) are used to model the molecular structures and predict their geometries, energies, and other properties. researchgate.net For instance, geometry optimization of the various isomers of dichlorohexafluorocyclobutane can be performed to find the most stable atomic arrangements. mdpi.com These computational methods can also be used to calculate theoretical spectroscopic data, which can then be compared with experimental results to confirm structural assignments. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

27154-45-6 |

|---|---|

Molecular Formula |

C4Cl2F6 |

Molecular Weight |

232.94 g/mol |

IUPAC Name |

1,1-dichloro-2,2,3,3,4,4-hexafluorocyclobutane |

InChI |

InChI=1S/C4Cl2F6/c5-1(6)2(7,8)4(11,12)3(1,9)10 |

InChI Key |

IKERVPAIKADBFA-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C(C1(F)F)(Cl)Cl)(F)F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of Dichlorohexafluorocyclobutane

Dehalogenation Reactions

Dehalogenation of dichlorohexafluorocyclobutane is a key transformation, primarily involving the removal of its two chlorine atoms to yield various derivatives. This can be achieved through catalytic methods or by using stoichiometric metal reagents.

Catalytic Dechlorination and Hydrogenation

Catalytic approaches offer an efficient route for the dechlorination of dichlorohexafluorocyclobutane, often coupled with hydrogenation, to produce either unsaturated or saturated cyclobutane (B1203170) derivatives. These reactions typically employ a heterogeneous catalyst and a hydrogen source.

The catalytic conversion of 1,2-dichlorohexafluorocyclobutane (B1197575) to hexafluorocyclobutene (B1221722) can be achieved through dechlorination using hydrogen gas in the presence of a catalyst system composed of a metal oxide, silicon oxide, or a combination thereof. This process allows for a direct, single-step synthesis of hexafluorocyclobutene from the more readily available dichloro-precursor with high selectivity.

Palladium-based catalysts are widely recognized for their efficacy in hydrogenation and hydrodechlorination reactions. nih.gov While specific performance data for the direct catalytic conversion of dichlorohexafluorocyclobutane to fluorocyclobutenes is not extensively detailed in readily available literature, the general principles of heterogeneous catalysis suggest that factors such as catalyst support, metal dispersion, and reaction conditions (temperature, pressure, and solvent) would significantly influence the yield and selectivity of the desired fluorocyclobutene. For instance, in related systems, palladium supported on carbon (Pd/C) is a common choice for catalytic hydrogenation. nist.gov

| Catalyst System | Reactant | Product | Performance Highlights |

| Metal Oxide / Silicon Oxide | 1,2-Dichlorohexafluorocyclobutane | Hexafluorocyclobutene | High selectivity in a single-step process. |

| Palladium-based catalysts | General chlorinated hydrocarbons | Dechlorinated and/or hydrogenated products | Effective for hydrodechlorination, performance depends on catalyst preparation and reaction conditions. |

The stereochemical outcome of dehalogenation reactions is often dictated by the reaction mechanism. For vicinal dihalides, such as 1,2-dichlorohexafluorocyclobutane, E2 (elimination, bimolecular) reactions are a common pathway for dehalogenation. This mechanism typically proceeds through an anti-periplanar transition state, where the two leaving halogen atoms and the carbon-carbon bond are in the same plane, with the halogens on opposite sides of the bond. stackexchange.comguidechem.com This stereochemical requirement influences the geometry of the resulting alkene. For instance, the E2 dehalogenation of meso-2,3-dibromobutane (B1593828) yields trans-2-butene, while the (S,S)- or (R,R)-2,3-dibromobutane yields cis-2-butene. guidechem.com

In the context of 1,2-dichlorohexafluorocyclobutane, the specific stereoisomer of the starting material would be expected to influence the stereochemistry of the resulting hexafluorocyclobutene, assuming an E2-like mechanism is operative.

Catalytic hydrogenation of alkenes on a solid catalyst surface, such as palladium, typically occurs with syn-addition of hydrogen. This means that both hydrogen atoms add to the same face of the double bond. Therefore, the hydrogenation of hexafluorocyclobutene using a palladium catalyst would be expected to produce the corresponding saturated cyclobutane with the two hydrogen atoms in a cis relationship to each other.

Metal-Mediated Dechlorination Processes

The dechlorination of 1,2-dichlorohexafluorocyclobutane can be effectively carried out using metal reagents. Zinc, in particular, is a commonly used metal for the dehalogenation of vicinal dihalides to form alkenes. wikipedia.org The reaction involves the oxidative addition of zinc to the carbon-halogen bonds, followed by the elimination of zinc dihalide to generate the double bond. stackexchange.comdoubtnut.comstackexchange.com This method provides a direct and high-yielding route to hexafluorocyclobutene from 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane. wikipedia.org The reaction is typically performed in a solvent such as an alcohol. doubtnut.comyoutube.com

The general mechanism for the zinc-mediated dehalogenation of a vicinal dihalide can be depicted as follows:

Oxidative insertion of zinc into one of the carbon-halogen bonds to form an organozinc intermediate. stackexchange.com

Elimination of the second halogen atom and the zinc species to form the alkene and zinc halide. stackexchange.comstackexchange.com

| Metal Reagent | Substrate | Product | Key Features |

| Zinc | 1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane | Hexafluorocyclobutene | Effective for dehalogenation of vicinal dihalides. wikipedia.org |

Formation of Hexafluorocyclobutene and Saturated Cyclobutane Derivatives

The primary product of the dehalogenation of 1,2-dichlorohexafluorocyclobutane is hexafluorocyclobutene. wikipedia.org This reaction serves as a crucial step in the synthesis of this important fluorinated building block.

Further transformation of hexafluorocyclobutene can lead to saturated cyclobutane derivatives. For instance, the catalytic hydrogenation of hexafluorocyclobutene in the vapor phase using a palladium catalyst can produce (Z)-1,2,3,3,4,4-hexafluorocyclobutane with high selectivity.

While the direct conversion of dichlorohexafluorocyclobutane to other saturated derivatives is less commonly documented, it is conceivable that under specific catalytic hydrogenation conditions that favor hydrodechlorination over elimination, the direct formation of monohydro- or dihydro-derivatives could be achieved. The synthesis of octafluorocyclobutane (B90634), a fully fluorinated cyclobutane, typically proceeds through the dimerization of tetrafluoroethylene (B6358150) rather than from dichlorohexafluorocyclobutane. guidechem.comnewradargas.com

Photochemical Reactivity

The study of the photochemical reactivity of dichlorohexafluorocyclobutane is important for understanding its environmental fate and potential for light-induced transformations. echemi.com The absorption of ultraviolet (UV) radiation can lead to the cleavage of chemical bonds, initiating a variety of chemical reactions. youtube.com

For chlorofluoroalkanes, the carbon-chlorine bond is generally more susceptible to photolytic cleavage than the carbon-fluorine bond due to its lower bond dissociation energy. Therefore, it is anticipated that the primary photochemical process for dichlorohexafluorocyclobutane would involve the homolytic cleavage of a C-Cl bond to generate a chlorofluoroalkyl radical and a chlorine radical. The subsequent reactions of these radical species would then determine the final products.

While specific experimental studies on the photolysis of dichlorohexafluorocyclobutane are not widely reported, the photodegradation of other chlorofluorocarbons, such as dichlorodifluoromethane, has been studied and proceeds via C-Cl bond cleavage. nih.gov The general principles of photochemistry suggest that irradiation of dichlorohexafluorocyclobutane could lead to dechlorination, dimerization of the resulting radicals, or reaction with other species present in the reaction medium. echemi.comyoutube.com

Photolysis Pathways and Chlorine Atom Quantum Yields

The atmospheric fate of both (E)- and (Z)-isomers of 1,2-dichlorohexafluorocyclobutane (also known as R-316c) is primarily dictated by stratospheric photolysis. researchgate.net When exposed to ultraviolet (UV) radiation, the carbon-chlorine bonds are susceptible to cleavage. Studies involving photolysis at a wavelength of 193 nm have been instrumental in quantifying the efficiency of this process.

Research has determined the chlorine atom quantum yield [Φ(Cl)] from the 193 nm photolysis of R-316c to be 1.90 ± 0.27. researchgate.net A quantum yield approaching 2.0 indicates that the predominant pathway involves the cleavage of both C-Cl bonds from the cyclobutane ring upon absorption of a single photon. This efficient release of chlorine atoms is a critical factor in assessing the ozone-depleting potential of the compound. researchgate.net

The primary photolysis pathway can be represented as: c-C₄F₆Cl₂ + hv → c-C₄F₆ + 2Cl

This dissociation process underscores the photochemical lability of the C-Cl bonds in this molecule compared to the more stable C-F and C-C bonds.

Formation of Reactive Intermediates

The photolysis of dichlorohexafluorocyclobutane leads to the formation of highly reactive species. The principal reactive intermediates generated are chlorine atoms (Cl•), as confirmed by the quantum yield studies. researchgate.net These free chlorine atoms are potent catalysts for ozone depletion in the stratosphere.

Alongside the chlorine atoms, the photodecomposition of both (E)- and (Z)-isomers of R-316c results in the formation of hexafluorocyclobutene (c-C₄F₆) as a stable co-product. researchgate.net The molar yields of hexafluorocyclobutene were found to be approximately 0.7 for the (E)-isomer and 1.0 for the (Z)-isomer, suggesting a highly efficient conversion. researchgate.net The formation of this cyclobutene (B1205218) derivative implies that the initial cleavage of the two chlorine atoms occurs without significant fragmentation of the carbon ring structure.

Oxidation Reactions with Atomic Oxygen (O(¹D))

While photolysis is the dominant atmospheric loss mechanism, the reaction with electronically excited atomic oxygen, O(¹D), represents a minor but measurable degradation pathway for dichlorohexafluorocyclobutane. researchgate.net O(¹D) is a highly reactive species present in the stratosphere.

The reaction with O(¹D) contributes approximately 2% to the total atmospheric loss for the (E)-isomer and about 7% for the (Z)-isomer. researchgate.net Experimental measurements have quantified the kinetics of this reaction. The total rate coefficient for the reaction of O(¹D) with the R-316c isomers was determined to be (1.56 ± 0.11) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. The rate coefficient for the reactive loss of R-316c was measured as (1.36 ± 0.20) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, which corresponds to a reactive yield of approximately 88%. researchgate.net These data indicate that the interaction is primarily a reactive one, leading to the chemical transformation of the parent compound, rather than simple collisional quenching of the excited oxygen atom.

Reactions with Carbonylmetal Anions and Ligand Exchange

The reaction of 1,2-dichlorohexafluorocyclobutane with strong nucleophiles like carbonylmetal anions results in the elimination of both chlorine atoms. rsc.org Specifically, when treated with anions such as pentacarbonylmanganate [Mn(CO)₅]⁻ or dicarbonyl(cyclopentadienyl)ferrate [π-C₅H₅Fe(CO)₂]⁻, the compound undergoes dehalogenation. rsc.org

Reduction with Complex Metal Hydrides (e.g., Lithium Aluminum Hydride)

Specific studies on the reduction of dichlorohexafluorocyclobutane with complex metal hydrides like lithium aluminum hydride (LiAlH₄) are not extensively documented in the literature. However, the expected reactivity can be inferred from the known behavior of LiAlH₄ with polyhalogenated alkanes. nist.govnih.gov LiAlH₄ is a powerful reducing agent capable of reducing alkyl halides to their corresponding alkanes by replacing halogen atoms with hydrogen. masterorganicchemistry.comyoutube.comyoutube.com

The reduction of halogenated hydrocarbons by LiAlH₄ is understood to be a stepwise process. nist.gov For dichlorohexafluorocyclobutane, the reaction would likely proceed via the sequential nucleophilic substitution of chloride ions by hydride ions (H⁻) from the LiAlH₄. The C-Cl bond is significantly more reactive towards LiAlH₄ than the highly stable C-F bond. Therefore, the expected reaction would selectively replace the two chlorine atoms, yielding hexafluorocyclobutane.

The proposed reaction is: c-C₄F₆Cl₂ + 2[H⁻] (from LiAlH₄) → c-C₄F₆H₂ + 2Cl⁻

The reaction would be carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). nist.gov

Polymerization and Copolymerization Studies

There is a lack of specific research detailing the use of dichlorohexafluorocyclobutane as a solvent in radical polymerization. However, the potential role and behavior can be extrapolated from the general principles of solvent effects in such systems. Solvents in radical polymerization serve to dissolve monomers and polymers, facilitate heat transfer, and can influence reaction kinetics. libretexts.orgresearchgate.net

Halogenated hydrocarbons, particularly those containing chlorine, can act as chain transfer agents in radical polymerization. researchgate.net This occurs when a growing polymer radical abstracts a chlorine atom from the solvent molecule. This terminates the growth of one polymer chain and creates a new radical from the solvent, which can then initiate a new, shorter polymer chain. This process generally leads to a lower average molecular weight of the resulting polymer. researchgate.net Given the presence of two C-Cl bonds, it is plausible that dichlorohexafluorocyclobutane would exhibit chain transfer activity if used as a solvent in a free-radical polymerization system. Solvents with low chain transfer potential are generally preferred when high molecular weight polymers are desired. researchgate.net

Inertness in Polymerization Mechanisms

Historically, chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) were utilized as solvents and refrigerants due to their low toxicity, low flammability, and general chemical inertness. wikipedia.orgbritannica.comscranton.edu The substitution of hydrogen atoms with fluorine atoms in hydrocarbons is a well-established method for increasing molecular stability. This principle is evident in materials like Polytetrafluoroethylene (PTFE), a fluoropolymer renowned for its extreme chemical resistance. wikipedia.org The high bond energy of C-F bonds confers this exceptional stability. wikipedia.org

Dichlorohexafluorocyclobutane shares this characteristic of high fluorination. Its application as a refrigerant and a fire extinguishing agent further attests to its thermal stability and low reactivity under conditions where chemical inertness is paramount. haz-map.com

In the context of polymerization, solvents play a critical role and are selected based on their ability to dissolve monomers and polymers without participating in the reaction. Fluorinated solvents are often considered for this purpose. For instance, benzotrifluoride (B45747) (BTF) has been identified as a suitable and inert solvent for various polymerization reactions, including those involving non-fluorinated monomers. researchgate.net This suggests that other highly fluorinated compounds, such as dichlorohexafluorocyclobutane, could potentially serve a similar function as an inert medium.

However, it is crucial to note that the term "inert" is relative. Some fluorinated solvents, generally considered unreactive, have been shown to react under specific conditions, for example, in the presence of strong amines. youtube.com The presence of carbon-chlorine bonds in dichlorohexafluorocyclobutane introduces potential sites for reactivity that are not present in fully perfluorinated analogues. The C-Cl bond is generally weaker than the C-F bond and can be susceptible to cleavage under certain conditions, such as in the presence of radical initiators or specific catalysts. For instance, in the stratosphere, the C-Cl bonds in CFCs are known to be broken by high-energy UV radiation, initiating ozone depletion. britannica.com While the conditions of most terrestrial polymerization processes are significantly different, the potential for the C-Cl bond to participate in side reactions cannot be entirely dismissed without specific experimental data.

Research Findings on the Inertness of Related Fluorinated Compounds

To provide context for the expected behavior of dichlorohexafluorocyclobutane, the following table summarizes findings on the use and inertness of other fluorinated compounds in polymerization and other chemical processes.

| Compound/Class | Application/Finding | Relevance to Dichlorohexafluorocyclobutane's Inertness |

| Chlorofluorocarbons (CFCs) | Used as solvents, refrigerants, and propellants due to low reactivity and toxicity. wikipedia.orgbritannica.comscranton.edu | Demonstrates the general inertness of small, halogenated hydrocarbons. |

| Benzotrifluoride (BTF) | Found to be an effective and inert solvent for various polymerization reactions. researchgate.net | Provides a specific example of a fluorinated solvent's utility in polymerization. |

| Polytetrafluoroethylene (PTFE) | A highly inert polymer due to the strength of its C-F bonds. wikipedia.org | Illustrates the principle of fluorine-imparted chemical resistance. |

| Hydrofluoroethers | Generally inert, but can react with strong amines. youtube.com | Highlights that "inertness" can be condition-dependent. |

Structural Analysis and Stereochemical Investigations

Computational Structural Elucidation

Quantum Mechanical Approaches to Molecular Geometry and Ring Puckering

The geometry of the dichlorohexafluorocyclobutane ring is not planar. Like cyclobutane (B1203170) itself, it adopts a puckered conformation to alleviate ring strain. The precise degree of this puckering and the preferred geometry of the substituents are determined by a delicate balance of steric and electronic effects. Quantum mechanical calculations are powerful tools for probing these structural features.

High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP) and coupled-cluster (CC) methods, in conjunction with large basis sets (e.g., augmented correlation-consistent basis sets like aug-cc-pVTZ), are the gold standard for accurately predicting molecular geometries and energy barriers. For cyclobutane, such calculations have shown that accurate determination of the puckering barrier requires high levels of electron correlation and large basis sets. For instance, CCSD(T) calculations with basis sets as large as cc-pV5Z have been employed to bring the calculated puckering barrier of cyclobutane to within a few percent of the experimental value.

The puckering angle, defined as the dihedral angle between the two C-C-C planes of the ring, is a key parameter. For the parent cyclobutane, this angle is calculated to be around 29 degrees. In dichlorohexafluorocyclobutane, the substitution of hydrogen atoms with larger chlorine and fluorine atoms would be expected to influence this angle. The interplay between the steric repulsion of the halogen atoms and the electronic effects of the C-F and C-Cl bonds would dictate the final puckered geometry.

Gas-phase electron diffraction (GED) is an experimental technique that can provide accurate data on the geometry of gas-phase molecules, which can then be compared with and benchmarked against theoretical calculations. While no specific GED studies on dichlorohexafluorocyclobutane were identified, this technique has been successfully applied to other halogenated cyclobutanes and related cyclic systems.

Table 1: Representative Theoretical Methods for Cyclobutane Ring Puckering Analysis

| Method | Basis Set | Key Findings for Cyclobutane |

| MP2 | cc-pVTZ | Provides a reasonable initial estimate of puckering. |

| MP4 | aug-cc-pVTZ | Improves upon MP2 by including higher-order electron correlation. |

| CCSD(T) | cc-pV5Z | Considered the "gold standard" for high accuracy, yielding results very close to experimental values for the puckering barrier. |

| DFT (e.g., B3LYP) | 6-311++G(d,p) | A computationally less expensive method that can provide good structural parameters and vibrational frequencies, often used for larger systems. |

Isomer Distribution and Energetic Considerations

Dichlorohexafluorocyclobutane can exist as several constitutional and stereoisomers. The most common isomers are 1,2-dichlorohexafluorocyclobutane (B1197575) and 1,3-dichlorohexafluorocyclobutane, with the 1,1-isomer also being possible. Within the 1,2- and 1,3-isomers, further stereoisomerism (cis/trans and enantiomers) is possible due to the presence of chiral carbon atoms.

The relative stability of these isomers, and therefore their equilibrium distribution, is governed by their relative energies. Quantum mechanical calculations are essential for determining these energetic differences with high accuracy. The total electronic energy, zero-point vibrational energy (ZPVE), and thermal corrections can be calculated to provide the Gibbs free energy of each isomer.

For 1,2-dichlorohexafluorocyclobutane, cis and trans diastereomers exist. Experimental studies have shown that these isomers can have different biological activities. For example, the cis isomer of 1,2-dichlorohexafluorocyclobutane has been reported to be a more potent convulsant than the trans isomer. nih.gov This difference in activity is likely due to the different three-dimensional shapes of the isomers, which would affect their binding to biological targets.

The relative energies of the cis and trans isomers can be calculated using computational methods. These calculations would take into account factors such as:

Steric Strain: The spatial repulsion between the chlorine and fluorine atoms. In the cis isomer, the two chlorine atoms are on the same side of the ring, leading to potentially greater steric repulsion compared to the trans isomer where they are on opposite sides.

Hyperconjugation: Electronic interactions between occupied and unoccupied orbitals can also contribute to the relative stability of the conformers.

While specific energetic data from high-level quantum mechanical calculations for the isomers of dichlorohexafluorocyclobutane are not available in the reviewed literature, the principles of such calculations are well-established. The Boltzmann distribution can be used to predict the relative populations of the isomers at a given temperature based on their calculated Gibbs free energy differences.

Table 2: Isomers of Dichlorohexafluorocyclobutane and Considerations for Energetic Analysis

| Isomer | Type | Key Stereochemical Features | Factors Influencing Relative Energy |

| cis-1,2-Dichlorohexafluorocyclobutane | Diastereomer | Two chlorine atoms on the same side of the ring. Chiral. | Steric repulsion between Cl atoms, dipole-dipole interactions. |

| trans-1,2-Dichlorohexafluorocyclobutane | Diastereomer | Two chlorine atoms on opposite sides of the ring. Chiral. | Reduced steric repulsion compared to the cis isomer. |

| 1,3-Dichlorohexafluorocyclobutane | Constitutional Isomer | Chlorine atoms on carbons 1 and 3. Can exist as cis and trans diastereomers. | Different substitution pattern leading to different steric and electronic environments. |

| 1,1-Dichlorohexafluorocyclobutane | Constitutional Isomer | Two chlorine atoms on the same carbon. Achiral if the rest of the ring is symmetric. | Geminal dichloro substitution effects on bond angles and lengths. |

Theoretical and Computational Chemistry of Dichlorohexafluorocyclobutane

The study of dichlorohexafluoro-cyclobutane at a molecular level is greatly enhanced by theoretical and computational chemistry. These methods provide insights into the compound's structure, behavior, and interactions that are difficult to obtain through experimental means alone.

Environmental Chemistry and Atmospheric Fate of Dichlorohexafluorocyclobutane

Atmospheric Degradation Pathways

The breakdown of dichlorohexafluoro-cyclobutane in the atmosphere is a slow process, dominated by reactions in the stratosphere, with minor contributions from processes in the troposphere. nasa.govresearchgate.net

The principal mechanism for the atmospheric removal of both (E)- and (Z)-1,2-dichlorohexafluorocyclobutane is photolytic degradation in the stratosphere. nasa.govresearchgate.net These compounds are broken down by exposure to short-wavelength ultraviolet (UV) radiation. nasa.gov The process involves the absorption of UV light, leading to the cleavage of the carbon-chlorine bonds and the release of chlorine atoms. nasa.govnasa.gov

Laboratory studies have measured the UV absorption spectra for these isomers at temperatures relevant to the stratosphere (214 K to 296 K). nasa.gov The quantum yield for chlorine atom (Cl) release during the 193 nm photolysis of R-316c has been determined to be 1.90 ± 0.27, indicating an efficient release of chlorine. nasa.govnasa.gov A significant co-product of this photolysis is hexafluorocyclobutene (B1221722) (c-C4F6). nasa.govnasa.gov

In the troposphere, the lower layer of the atmosphere, dichlorohexafluoro-cyclobutane isomers show limited reactivity with common oxidants. The reaction with electronically excited oxygen atoms, O(¹D), represents a minor atmospheric loss pathway. nasa.govnasa.govresearchgate.net This reaction accounts for approximately 2% of the total atmospheric loss for the (E) isomer and 7% for the (Z) isomer. nasa.govnasa.govresearchgate.net The rate coefficient for the reaction with O(¹D) has been measured, confirming it as a secondary, but not insignificant, degradation route. nasa.govnasa.gov

Conversely, reactions with hydroxyl radicals (OH) and ozone (O₃), which are major cleansing agents in the troposphere for many other pollutants, are exceptionally slow for dichlorohexafluoro-cyclobutane. nasa.govnasa.govnasa.gov Studies have only been able to determine upper-limit rate coefficients for these reactions, which are <2.3 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ for OH and <2.0 × 10⁻²² cm³ molecule⁻¹ s⁻¹ for O₃ at 296 K. nasa.govnasa.govnasa.gov These slow reaction rates mean that degradation in the troposphere via these pathways is negligible.

Atmospheric Lifetimes and Persistence Modeling

The limited degradation pathways for dichlorohexafluoro-cyclobutane result in long atmospheric lifetimes, ensuring their persistence and transport to the stratosphere. Using a 2-D atmospheric model, scientists have calculated the global annually averaged lifetimes for the isomers of 1,2-dichlorohexafluorocyclobutane (B1197575) (R-316c). nasa.govnasa.govresearchgate.netnasa.gov

The (E)-R-316c isomer has an estimated atmospheric lifetime of 74.6 ± 3 years, while the (Z)-R-316c isomer persists for even longer, with a lifetime of 114.1 ± 10 years. nasa.govnasa.govresearchgate.netnasa.gov This longevity confirms that both isomers are long-lived compounds, allowing them to accumulate in the atmosphere and exert a prolonged environmental impact. nasa.govnasa.gov

Table 1: Atmospheric Lifetimes of Dichlorohexafluoro-cyclobutane Isomers

Ozone Depletion Potential (ODP) Evaluation for Isomers

The Ozone Depletion Potential (ODP) quantifies a substance's ability to destroy stratospheric ozone relative to a reference compound, typically trichlorofluoromethane (B166822) (CFC-11), which has an ODP of 1.0. wikipedia.orgdcceew.gov.au Due to their long atmospheric lifetimes and efficient release of chlorine atoms in the stratosphere, the isomers of 1,2-dichlorohexafluorocyclobutane are considered potent ozone-depleting substances. nasa.govnasa.gov

Calculations using a 2-D atmospheric model have yielded significant ODP values for both isomers. nasa.govnasa.govresearchgate.net

(E)-R-316c has an Ozone Depletion Potential of 0.46 . nasa.govnasa.govresearchgate.net

(Z)-R-316c has an Ozone Depletion Potential of 0.54 . nasa.govnasa.govresearchgate.net

These values indicate a substantial potential to contribute to the depletion of the ozone layer.

Global Warming Potential (GWP) Assessment for Isomers

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂). The isomers of 1,2-dichlorohexafluorocyclobutane are effective absorbers of infrared radiation, classifying them as powerful greenhouse gases. nasa.govnasa.govresearchgate.netnasa.gov

Based on their measured infrared absorption spectra, the radiative efficiencies and subsequent GWPs have been calculated. nasa.govnasa.govresearchgate.net For a 100-year time horizon, the GWPs are:

(E)-R-316c : GWP of 4160 . nasa.govnasa.govresearchgate.net

(Z)-R-316c : GWP of 5400 . nasa.govnasa.govresearchgate.net

These high GWP values underscore the significant contribution these compounds can make to global warming.

Table 2: Environmental Impact Potentials of Dichlorohexafluoro-cyclobutane Isomers

Comparative Environmental Impact Studies with Analogous Halogenated Compounds

The environmental threat posed by dichlorohexafluoro-cyclobutane can be understood by comparing its ODP and GWP values to other well-known halogenated compounds. Halogenated organic compounds are often persistent and can have significant ecological and health consequences. nih.gov

The ODP values of the R-316c isomers (0.46 and 0.54) are substantial. nasa.govnasa.govresearchgate.net They are lower than that of CFC-11 (ODP of 1.0), which was widely used as a refrigerant and has a high potential for ozone damage. wikipedia.orgdcceew.gov.au However, they are significantly higher than those of many hydrochlorofluorocarbons (HCFCs), which were introduced as transitional replacements for CFCs and typically have ODPs in the range of 0.005 to 0.2. wikipedia.org

The GWPs of the R-316c isomers (4160 and 5400) are exceptionally high, indicating a strong capacity to contribute to climate change. nasa.govnasa.govresearchgate.net For comparison, many hydrofluorocarbons (HFCs), which have an ODP of zero, have GWPs that can range from hundreds to several thousand. The high GWP values of dichlorohexafluoro-cyclobutane place it among the more potent greenhouse gases when compared to many other halogenated compounds. Like other persistent halogenated compounds such as CFCs and halons, dichlorohexafluoro-cyclobutane's long atmospheric lifetime means its environmental impact will be felt for many decades after its release. nih.govresearchgate.net

Table of Mentioned Compounds

Research Applications and Functional Inquiry of Dichlorohexafluorocyclobutane

As a Synthetic Precursor in Fluorine Chemistry

Dichlorohexafluorocyclobutane serves as a valuable intermediate in the synthesis of other important fluorinated compounds. Its reactivity, primarily centered around the carbon-chlorine bonds, allows for further functionalization of the cyclobutane (B1203170) ring.

A primary application of 1,2-dichlorohexafluorocyclobutane (B1197575) is as a direct precursor to hexafluorocyclobutene (B1221722) (C₄F₆). This conversion is a critical step in the production of this versatile fluorinated building block. The synthesis pathway involves a two-step process:

Dimerization: The process begins with the thermal dimerization of chlorotrifluoroethylene (B8367) (CTFE) to produce 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane.

Dechlorination: The resulting dichlorohexafluorocyclobutane is then subjected to a dechlorination reaction, typically using zinc powder, to yield hexafluorocyclobutene. nih.gov

This reaction provides a reliable route to hexafluorocyclobutene, a key monomer and intermediate in organofluorine chemistry. nih.gov

The synthesis of hexafluorocyclobutene from dichlorohexafluorocyclobutane is a gateway to other novel derivatives. Hexafluorocyclobutene itself is a precursor to a variety of compounds, including squaric acid, demonstrating the role of dichlorohexafluorocyclobutane as a foundational starting material in a multi-step synthesis. nih.gov Furthermore, research has shown that dichlorohexafluorocyclobutane can be reacted with vanadium pentafluoride in a closed tube at 60°C to produce octafluorocyclobutane (B90634) (C₄F₈), another significant perfluorinated compound.

Table 1: Synthetic Reactions from Dichlorohexafluorocyclobutane

| Precursor | Reagent(s) | Product | Significance |

|---|---|---|---|

| 1,2-Dichlorohexafluorocyclobutane | Zinc (Zn) | Hexafluorocyclobutene | Key intermediate for other fluorochemicals like squaric acid. nih.gov |

In Analytical Chemistry as a Reference Standard

While 1,2-dichlorohexafluorocyclobutane is commercially available from chemical suppliers at purities of 98% or higher, an extensive review of scientific literature and product catalogues did not yield evidence of its use as a certified reference material (CRM). cymitquimica.com CRMs are materials of sufficiently high purity and homogeneity used for the calibration of analytical instruments and for method validation, and typically come with a certificate of analysis detailing their metrological traceability. cpachem.comsigmaaldrich.com Although used in research, the compound does not appear to be established as a formal reference standard in analytical chemistry.

Applications in Proteomics Research

A comprehensive search of scientific literature and chemical databases did not reveal specific, documented applications of 1,2-dichlorohexafluorocyclobutane within the field of proteomics research.

No specific methodologies or protocols were found that utilize 1,2-dichlorohexafluorocyclobutane for the purpose of protein extraction or solubilization. The common solvents and reagents used in proteomics for these tasks are typically aqueous buffer systems containing detergents, chaotropic agents, or, in more recent research, deep eutectic solvents. nih.govnih.gov

Investigations in Neuropharmacology and Anesthesia Mechanisms

1,2-dichlorohexafluorocyclobutane (often abbreviated as F6 or 2N in literature) has played a unique and crucial role as a research tool in neuropharmacology, specifically for dissecting the mechanisms of general anesthesia. It is classified as a "nonimmobilizer" or "non-anesthetic." This means that, despite having a lipid solubility that would predict it to be a potent anesthetic according to the Meyer-Overton hypothesis, it does not produce immobility in response to noxious stimuli. nih.gov However, it does cause other anesthetic effects, such as amnesia. nih.govnih.gov This distinct profile allows researchers to separate the molecular and circuit-level effects responsible for memory impairment from those causing immobility.

Initial studies used F6 as a non-anesthetic counterpart to structurally similar anesthetics like 1-chloro-1,2,2-trifluorocyclobutane (B1209949) (F3). Research on the gramicidin (B1672133) A transmembrane peptide channel, a model for protein-anesthetic interactions, showed that the anesthetic F3 interacted significantly with amphipathic residues at the peptide-lipid-water interface and increased sodium ion transport. nih.gov In stark contrast, F6 had no measurable interaction with these key residues and did not affect ion transport, providing early evidence that specific interactions at protein interfaces, rather than simple presence in the membrane, are critical for anesthetic action. nih.govnih.gov

Subsequent research has built on these findings:

Hippocampal Theta Oscillations: Studies in rats demonstrated that F6 impairs hippocampus-dependent learning at concentrations similar to the anesthetic isoflurane (B1672236). nih.govresearchgate.net F6 was found to suppress the power of theta oscillations in the hippocampus, a type of brain wave critical for memory formation. nih.govresearchgate.net Isoflurane also altered theta waves, but in a different manner (slowing them without reducing power), suggesting that while both drugs induce amnesia via changes in these oscillations, they may act on different molecular targets to achieve this effect. nih.gov

Ion Channel Selectivity: F6 has been instrumental in identifying specific ion channels involved in anesthetic-induced immobility. In studies on rat spinal cord motor neurons, isoflurane was found to inhibit CaV1 (L-type) calcium channels, while F6 did not. nih.gov This finding points to the inhibition of CaV1 channels in spinal motor neurons as a potential mechanism for the immobilizing action of volatile anesthetics, an action that F6 lacks. nih.gov

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Research has shown that F6 inhibits human α4β2 neuronal nicotinic acetylcholine receptors, which are involved in learning and memory. researchgate.net F6 inhibits these receptors at concentrations that are known to cause memory impairment in animal models. researchgate.net This suggests that nAChRs may be a key target for the amnesic component of anesthesia, an effect shared by both true anesthetics and nonimmobilizers like F6. researchgate.net

Table 2: Comparative Effects of Isoflurane and Dichlorohexafluorocyclobutane (F6) in Neuropharmacological Studies

| Feature / Target | Isoflurane (Anesthetic) | Dichlorohexafluorocyclobutane (F6) (Nonimmobilizer) | Key Finding |

|---|---|---|---|

| Immobility | Produces immobility | Does not produce immobility | Defines F6 as a nonimmobilizer, useful for separating effects. nih.gov |

| Amnesia | Induces amnesia | Induces amnesia | Both compounds suppress learning, allowing study of amnesic mechanisms. nih.govnih.gov |

| Hippocampal Theta | Slows oscillations | Suppresses power | Suggests different molecular targets for a shared amnesic outcome. nih.govresearchgate.net |

| Gramicidin A Channel | Interacts and alters ion flux | No interaction or effect on ion flux | Highlights importance of specific protein interactions for anesthetic action. nih.gov |

| Spinal CaV1 Channels | Inhibits current | No effect | Links CaV1 channel inhibition specifically to anesthetic-induced immobility. nih.gov |

| Neuronal nAChRs | Inhibits | Inhibits | Implicates nAChRs as a potential target for anesthetic-induced amnesia. researchgate.net |

Studies on Non-Immobilizer Characteristics and Distinction from Anesthetics

Dichlorohexafluorocyclobutane is classified as a non-immobilizer, a substance that, despite its structural similarities to volatile anesthetics, does not prevent motor responses to noxious stimuli at predicted anesthetic concentrations. nih.govnih.gov This distinction is crucial for research into the mechanisms of general anesthesia. While anesthetics like isoflurane and halothane (B1672932) produce immobility, dichlorohexafluorocyclobutane primarily induces amnesia and, at higher concentrations, seizures. nih.gov

Research comparing dichlorohexafluorocyclobutane with traditional anesthetics has revealed differential effects on various neuronal targets. For instance, studies on hippocampal neurons have shown that while isoflurane consistently affects both synaptic and extrasynaptic GABAA receptors, dichlorohexafluorocyclobutane has no effect on synaptic GABAA receptors on the soma of pyramidal cells and is largely inactive at extrasynaptic GABAA receptors in these neurons. nih.gov This selective action underscores the compound's utility in isolating the molecular components of anesthetic action. Furthermore, unlike halothane, which depresses synaptic transmission in hippocampal CA1 neurons, dichlorohexafluorocyclobutane does not, and may even have an excitatory effect. nih.gov

The differential interaction with membrane proteins further distinguishes dichlorohexafluorocyclobutane from anesthetics. Studies using the transmembrane peptide gramicidin A as a model have shown that the anesthetic 1-chloro-1,2,2-trifluorocyclobutane (F3) interacts with the peptide, whereas dichlorohexafluorocyclobutane does not show measurable interaction. nih.gov This suggests that the ability to interact with amphipathic residues at the peptide-lipid-water interface may be a key characteristic of anesthetic action that is absent in non-immobilizers. nih.gov

Table 1: Comparative Effects of Dichlorohexafluorocyclobutane and Anesthetics

| Feature | Dichlorohexafluorocyclobutane | Volatile Anesthetics (e.g., Isoflurane, Halothane) |

|---|---|---|

| Immobility | Does not produce immobility | Produce immobility |

| Amnesia | Induces amnesia | Induce amnesia |

| Synaptic GABAA Receptors (Hippocampal Pyramidal Cells) | No effect nih.gov | Modulate activity nih.gov |

| Extrasynaptic GABAA Receptors (Hippocampal Pyramidal Cells) | Largely insensitive nih.gov | Modulate activity nih.gov |

| Hippocampal CA1 Synaptic Transmission | No depressant effect; may be excitatory nih.gov | Depresses transmission nih.gov |

| Interaction with Gramicidin A | No measurable interaction nih.gov | Interacts with the peptide nih.gov |

Modulation of Neuronal Activity and Synaptic Transmission

Dichlorohexafluorocyclobutane exhibits distinct modulatory effects on neuronal activity and synaptic transmission, which differ significantly from those of conventional anesthetics. In studies on rat hippocampal slices, specifically at the Schaffer collateral-CA1 synapses, dichlorohexafluorocyclobutane did not depress synaptic transmission. nih.gov In fact, at concentrations both below and above its predicted minimum alveolar concentration (MAC), it showed a tendency to slightly increase the population spike amplitude and excitatory postsynaptic potentials, while decreasing the population spike latency. nih.gov This lack of synaptic depression, and potential for excitation, contrasts sharply with the effects of anesthetics like halothane, which consistently inhibit synaptic transmission in this region. nih.gov

The compound's influence on neuronal activity extends to its effects on different types of GABAA receptors. Research has demonstrated that dichlorohexafluorocyclobutane does not affect synaptic GABAA receptors on the cell bodies of hippocampal pyramidal neurons. nih.gov Furthermore, it shows a lack of significant effect on the majority of extrasynaptic GABAA receptors in these same neurons. nih.gov This is noteworthy because extrasynaptic GABAA receptors are known to have different pharmacological properties and physiological roles compared to their synaptic counterparts. The selective insensitivity of these receptors to dichlorohexafluorocyclobutane, while they are modulated by anesthetics like isoflurane, highlights a key difference in their mechanisms of action. nih.gov

Effects on Learning and Memory Processes in Research Models

Dichlorohexafluorocyclobutane has been shown to impair learning and memory, making it a valuable compound for studying the neural basis of amnesia. nih.govnih.gov Research using fear-conditioning paradigms in rodents has demonstrated that this non-immobilizer can suppress the acquisition of learned fear responses. nih.gov

A key finding is the differential effect of dichlorohexafluorocyclobutane on short-term versus long-term memory. nih.gov Studies have shown that long-term memory is more sensitive to the depressant effects of the compound than short-term memory. nih.gov For instance, the concentration of dichlorohexafluorocyclobutane required to suppress long-term memory of fear conditioning to a specific context was lower than that needed to suppress short-term memory of the same task. nih.gov This suggests that dichlorohexafluorocyclobutane may have a greater impact on the processes of memory consolidation and retention rather than the initial formation of the memory trace itself. nih.gov

Furthermore, the amnestic effects of dichlorohexafluorocyclobutane appear to be context-dependent. Fear conditioning to a tone was found to be less vulnerable to the effects of the compound than fear conditioning to a specific context. nih.gov This indicates that dichlorohexafluorocyclobutane may selectively interfere with the complex processing required for contextual learning, which heavily involves the hippocampus. Despite its amnestic properties, the compound does not appear to block the transmission of sensory signals (like a tone or a footshock) to the brain regions where associations are formed. nih.gov

Table 2: Effects of Dichlorohexafluorocyclobutane on Learning and Memory

| Memory Process | Observation |

|---|---|

| Long-Term Memory | More sensitive to suppression by dichlorohexafluorocyclobutane. nih.gov |

| Short-Term Memory | More resistant to the effects of dichlorohexafluorocyclobutane. nih.gov |

| Contextual Fear Conditioning | More vulnerable to suppression. nih.gov |

| Tone Fear Conditioning | Less vulnerable to suppression. nih.gov |

Investigation of Separate Pathways for Immobility and Amnesia

The existence of non-immobilizers like dichlorohexafluorocyclobutane provides strong evidence for the hypothesis that the neural pathways responsible for immobility and amnesia under general anesthesia are distinct. nih.gov While anesthetic compounds typically produce both effects, dichlorohexafluorocyclobutane's ability to cause amnesia without causing immobility allows researchers to probe these pathways independently. nih.govnih.gov

The differential effects on synaptic transmission in the hippocampus are a prime example of this separation. nih.gov The Schaffer collateral-CA1 synapse in the hippocampus is a well-established model for studying synaptic plasticity and its role in learning and memory. nih.gov The fact that anesthetics like halothane depress synaptic transmission at these synapses, while dichlorohexafluorocyclobutane does not, suggests that this particular synaptic pathway may be more closely linked to the immobilizing actions of anesthetics rather than their amnestic effects. nih.gov Conversely, since dichlorohexafluorocyclobutane does produce amnesia, the mechanisms underlying this effect must lie in other neural circuits or involve different molecular targets.

This dissociation of effects has significant implications for our understanding of anesthesia. It suggests that the state of general anesthesia is not a monolithic phenomenon but rather a composite of different behavioral and physiological changes mediated by distinct actions on separate neuronal populations and pathways.

Membrane Interaction and Dipole Potential Modulation Studies

The interaction of dichlorohexafluorocyclobutane with cell membranes, particularly its influence on the membrane dipole potential, offers another layer of distinction from traditional anesthetics. The membrane dipole potential is an electrical potential within the membrane that arises from the arrangement of lipid and water dipoles at the membrane interface. researchgate.netnih.gov It is thought to play a role in the function of membrane proteins, including ion channels. nih.govnih.gov

Studies have shown that the anesthetic 1-chloro-1,2,2-trifluorocyclobutane (F3) can alter the membrane dipole potential in artificial membranes and in vitro retinal cell systems. researchgate.net In contrast, the structurally similar but non-anesthetic dichlorohexafluorocyclobutane (F6) does not produce this effect. researchgate.net This suggests that the modulation of the membrane dipole potential could be a mechanism contributing to the action of some anesthetics, a mechanism that is absent for non-immobilizers like dichlorohexafluorocyclobutane.

Furthermore, research using the transmembrane channel peptide gramicidin A has demonstrated that while an anesthetic can interact with the peptide and alter ion transport, dichlorohexafluorocyclobutane has no such effect. nih.gov This lack of interaction at the membrane-protein interface is consistent with the compound's inability to modulate the membrane dipole potential and further separates its actions from those of general anesthetics. These findings support the idea that specific interactions with membrane components, leading to alterations in the physical properties of the membrane, may be a critical feature of anesthetic-induced immobility that is not shared by non-immobilizers.

Role as a Research Solvent in Organic Synthesis

As a solvent, 1,2-dichlorohexafluorocyclobutane is a colorless liquid that is sparingly soluble in water but demonstrates good solubility in common organic solvents such as ethanol (B145695) and acetone. rsc.org Its highly fluorinated nature contributes to its chemical inertness and thermal stability, properties that are desirable in a reaction medium. While not as commonly employed as mainstream organic solvents, its utility has been explored in specific contexts within organofluorine chemistry.

The primary application of dichlorohexafluorocyclobutane in a research context is often linked to reactions involving fluorinated compounds. Due to the principle of "like dissolves like," it can be an effective solvent for reactants with high fluorine content, where conventional hydrocarbon-based solvents may prove inadequate. Research in the field of organofluorine chemistry often involves substrates that are more soluble in fluorinated solvents. scilit.com The use of such solvents can be particularly advantageous in direct fluorination reactions, where the solubility of partially fluorinated substrates can be a challenge in traditional solvents. scilit.com

Table 1: Physical and Chemical Properties of 1,2-Dichlorohexafluorocyclobutane

| Property | Value |

|---|---|

| Molecular Formula | C4Cl2F6 |

| Molecular Weight | 232.94 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 52-54°C |

| Density | 1.77 g/cm³ |

| Water Solubility | Sparingly soluble |

| Organic Solvent Solubility | Soluble in ethanol and acetone |

Source: Guidechem rsc.org

Potential in Material Science Research for Fluorosurfactants

Fluorosurfactants are a class of surface-active agents where the hydrophobic tail is a fluorocarbon. They exhibit exceptionally low surface tension and high thermal and chemical stability compared to their hydrocarbon counterparts. rsc.org While direct synthesis of fluorosurfactants from dichlorohexafluorocyclobutane is not a commonly cited pathway, its derivatives play a crucial role as building blocks for fluorinated polymers and materials that can possess surfactant-like properties or be further modified into surfactants.

A key derivative of dichlorohexafluorocyclobutane is hexafluorocyclobutene, which is produced through the catalytic dechlorination of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane. Hexafluorocyclobutene can act as a monomer in the synthesis of various fluoropolymers. These polymers, which incorporate the perfluorocyclobutyl (PFCB) moiety, are known for their excellent thermal stability, chemical resistance, and specific optical and dielectric properties. rsc.org

Research into perfluorocyclobutyl (PFCB)-based polymers has highlighted their potential in creating high-performance functional materials. rsc.org These materials can be engineered to have very low dielectric constants and are being explored for applications in high-frequency communications. rsc.org The synthesis of these advanced materials often involves the molecular design of monomers containing trifluorovinyl ether (TFVE) groups, which can be derived from perfluorocyclobutane structures. rsc.org

Although not a direct precursor in the same way as long-chain perfluoroalkyl iodides, the cyclobutane ring from dichlorohexafluorocyclobutane can be incorporated into larger molecular architectures. Through ring-opening reactions or by using it as a scaffold, it is conceivable to synthesize novel fluorinated amphiphiles. However, current research literature predominantly focuses on the synthesis of fluorosurfactants from other starting materials. whiterose.ac.uk The potential of dichlorohexafluorocyclobutane in this area lies more in its role as a precursor to fluorinated monomers for specialty polymers, which may then be functionalized to impart surface-active properties.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Cyclobutane, dichlorohexafluoro- |

| 1,2-dichlorohexafluorocyclobutane |

| Ethanol |

| Acetone |

| Hexafluorocyclobutene |

Advanced Research Topics and Future Directions for Dichlorohexafluorocyclobutane

Innovations in Sustainable Synthesis Pathways

The pursuit of green chemistry principles has spurred research into more sustainable methods for synthesizing fluorinated compounds. While traditional synthesis routes for dichlorohexafluorocyclobutane have been established, emerging strategies focus on improving efficiency and reducing environmental impact.

Photochemical methods, which utilize light to initiate reactions, represent a promising avenue. youtube.com These reactions can often be conducted at room temperature and normal pressure, offering a more energy-efficient alternative to conventional heating. youtube.com The application of flow photochemistry, where reagents are continuously pumped through an irradiated reactor, can further enhance reaction efficiency and scalability. youtube.comnih.gov This technique allows for precise control over reaction parameters, leading to higher yields and purities. nih.gov For fluorinated compounds, photochemical approaches can facilitate the introduction of fluorine atoms or fluorinated side chains in the final stages of a synthesis. youtube.com

Another key area of innovation is the development of continuous flow processes. nih.gov These systems offer significant advantages over traditional batch reactions, including reduced reaction times, increased molecular weight of polymers, and lower dispersity. nih.gov The scalability of continuous flow reactors makes them particularly attractive for producing materials like truxinate cyclobutane-based polyesters, which have historically been limited to small-scale research. nih.gov

Elucidation of Complex Reaction Mechanisms and Kinetics

A deep understanding of the reaction mechanisms and kinetics of dichlorohexafluorocyclobutane is crucial for controlling its reactivity and predicting its behavior in various environments. Halogenation reactions, which involve the replacement of hydrogen atoms with halogens, are fundamental to the synthesis of such compounds. mt.com The reactivity in these reactions is influenced by the specific halogen and the nature of the substrate molecule. mt.com

Recent studies have investigated the atmospheric chemistry of dichlorohexafluorocyclobutane, providing valuable kinetic data. The atmospheric processing of its (E)- and (Z)- stereoisomers has been examined to determine their ozone depleting and global warming potentials. nasa.gov The total rate coefficient for the reaction of O(1D) with dichlorohexafluorocyclobutane was measured to be (1.56 ± 0.11) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, with a reactive rate coefficient of (1.36 ± 0.20) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. nasa.gov The primary atmospheric loss process for both isomers is stratospheric photolysis. nasa.gov In the 193 nm photolysis, the chlorine atom quantum yield was measured at 1.90 ± 0.27, with hexafluorocyclobutene (B1221722) identified as a major photolysis co-product. nasa.gov

Understanding these fundamental kinetic parameters is essential for developing accurate atmospheric models and for scaling up reactions safely and efficiently. mt.comnasa.gov In-situ spectroscopic technologies like ReactIR and ReactRaman are instrumental in tracking key reaction species, providing insights into both kinetics and mechanisms. mt.com

Exploration of Novel Derivatization Strategies and Their Academic Relevance

Derivatization, the process of chemically modifying a compound to produce a new one with different properties, is a key strategy for expanding the utility of dichlorohexafluorocyclobutane. youtube.com By introducing various functional groups, researchers can create a library of novel molecules with tailored characteristics for specific applications.

One approach involves the synthesis of functionalized (fluoro)alkyl-containing cyclobutanes. nih.gov Efficient, large-scale synthesis of cis-1,2-disubstituted cyclobutane (B1203170) building blocks, such as cyclobutylamines and carboxylic acids, has been demonstrated. nih.gov These derivatives can serve as valuable intermediates in the synthesis of more complex molecules. nih.gov

Another relevant technique is the derivatization of perfluorinated compounds for analytical purposes. For instance, a rapid derivatization method using diphenyl diazomethane (B1218177) has been developed for the quantification of perfluorinated carboxylic acids (PFCAs) by gas chromatography-mass spectrometry. nih.gov This highlights the potential for creating derivatives of dichlorohexafluorocyclobutane that are more amenable to certain analytical techniques. nih.gov The process of derivatization can alter key properties such as polarity and volatility, making compounds easier to analyze. youtube.com

Advanced Computational Modeling for Predictive Research and Material Design

Computational modeling has become an indispensable tool in modern chemistry, allowing researchers to predict molecular properties and design new materials with greater efficiency. mdpi.com Techniques like quantitative structure-property relationship (QSPR) models and ab initio quantum-chemical calculations provide valuable insights into the behavior of complex molecules like dichlorohexafluorocyclobutane. mdpi.com

A study utilizing ab initio calculations in conjunction with liquid and gas phase molecular dynamics simulations has been performed to optimize the structures and Lennard-Jones parameters of dichlorohexafluorocyclobutane. Geometry optimization of its various isomers was carried out to accurately reproduce experimental data. These computational approaches are crucial for predicting the nonplanarity of the carbon ring, a key feature of cyclobutane compounds.

The development of predictive models for physical-chemical properties and mass-partitioning parameters is particularly important for per- and polyfluoroalkyl substances (PFAS). mdpi.com By correlating molecular descriptors with specific properties, these models can be used for rapid and routine initial site investigations and risk assessments. mdpi.com Such in silico models can accelerate the drug development process and help prioritize molecules with optimal properties, potentially reducing the reliance on expensive and time-consuming experimental testing. nih.gov

Expanded Applications in Specialized Materials Science Research

The unique properties of the cyclobutane ring make it a valuable component in the design of advanced materials. nih.gov Cyclobutane derivatives are utilized in the production of stress-responsive polymers and in supramolecular chemistry.

The incorporation of dichlorohexafluorocyclobutane into polymers could lead to materials with enhanced thermal stability and chemical resistance, characteristic of fluorinated compounds. Solution-state intermolecular [2+2] photocycloadditions are a promising method for creating cyclobutane polymers, as this approach allows for greater monomer tolerance and scalability compared to solid-state methods. nih.gov The use of continuous flow reactors has been shown to improve the synthesis of truxinate cyclobutane-based polyesters, increasing molecular weight and reducing reaction times. nih.gov

Furthermore, halogenated hydrocarbons have a history of use as refrigerants and fire extinguishing agents. guidechem.com The physical properties of dichlorohexafluorocyclobutane, such as its low boiling point, suggest its potential utility in these areas. guidechem.com

Interdisciplinary Research at the Interface of Chemistry and Biological Sciences

The interaction of dichlorohexafluorocyclobutane with biological systems is an area of growing research interest. It has been identified as a compound used in proteomics research.

Studies have shown that dichlorohexafluorocyclobutane has depressant effects on the central nervous system and has been used as an anesthetic. cymitquimica.com It is reported to bind to the ryanodine (B192298) receptor protein, which is involved in the release of calcium from intracellular stores, leading to muscle relaxation. cymitquimica.com The compound is not metabolized by human serum and has a short half-life of approximately 0.5 hours in humans. cymitquimica.com The investigation of such interactions is a prime example of interdisciplinary research, bridging the gap between chemistry and biology to understand the mechanisms of action of foreign compounds in living organisms. nih.gov

Understanding Environmental Impact in Future Chemical Design and Regulation

As with all synthetic compounds, a thorough understanding of the environmental fate and impact of dichlorohexafluorocyclobutane is essential. Due to the presence of chlorine and fluorine, it is classified as a halogenated hydrocarbon and a per- and polyfluoroalkyl substance (PFAS). nih.govnc.govnih.gov

Research has been conducted to determine the atmospheric lifetime, ozone depletion potential (ODP), and global warming potential (GWP) of dichlorohexafluorocyclobutane isomers. nasa.gov Stratospheric photolysis is the main atmospheric loss pathway. nasa.gov The ODPs for the (E)- and (Z)-isomers were calculated to be 0.46 and 0.54, respectively. nasa.gov Furthermore, their 100-year time-horizon GWPs were estimated at 4160 and 5400, respectively, indicating significant potential as greenhouse gases. nasa.gov

The persistence of fluorinated compounds in the environment is a major concern due to the strength of the carbon-fluorine bond. numberanalytics.com This can lead to their accumulation in soil, water, and air. numberanalytics.com Regulatory bodies worldwide are increasingly scrutinizing fluorosurfactants and other PFAS due to their bioaccumulative nature and potential health risks. plasticsengineering.org This has led to a push for the development of safer, more sustainable alternatives. plasticsengineering.orgnih.gov Future chemical design and regulation will undoubtedly be shaped by a comprehensive understanding of the environmental impact of compounds like dichlorohexafluorocyclobutane, with a focus on mitigating long-term ecological and health consequences. nih.govnih.govcornell.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.